molecular formula C17H20ClNO B2636202 N-Neopentyl-N-(2-naphthyl)-2-chloroacetamide CAS No. 1397213-78-3

N-Neopentyl-N-(2-naphthyl)-2-chloroacetamide

Cat. No.: B2636202
CAS No.: 1397213-78-3
M. Wt: 289.8
InChI Key: JMPDMVHUTQSTPG-UHFFFAOYSA-N
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Description

N-Neopentyl-N-(2-naphthyl)-2-chloroacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a neopentyl group, a naphthyl group, and a chloroacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Neopentyl-N-(2-naphthyl)-2-chloroacetamide typically involves the reaction of 2-naphthylamine with neopentyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under carefully monitored conditions. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification processes, such as recrystallization or chromatography, are employed to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-Neopentyl-N-(2-naphthyl)-2-chloroacetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different functional groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding carboxylic acids and amines.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted amides, while hydrolysis reactions produce carboxylic acids and amines.

Scientific Research Applications

N-Neopentyl-N-(2-naphthyl)-2-chloroacetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting specific biological pathways.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Neopentyl-N-(2-naphthyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

N-Neopentyl-N-(2-naphthyl)-2-chloroacetamide can be compared with other similar compounds, such as:

    N-Neopentyl-N-(2-naphthyl)-acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    N-(2-Naphthyl)-2-chloroacetamide: Lacks the neopentyl group, which may influence its solubility and interaction with molecular targets.

    N-Neopentyl-2-chloroacetamide:

The unique combination of the neopentyl, naphthyl, and chloroacetamide groups in this compound contributes to its distinct chemical behavior and makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(2,2-dimethylpropyl)-N-naphthalen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-17(2,3)12-19(16(20)11-18)15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPDMVHUTQSTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN(C1=CC2=CC=CC=C2C=C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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